
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the pyridazinone family and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Palladium-Catalyzed Arylation : A study by Sotelo & Raviña (2002) discusses the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction. This reaction pathway is significant for synthesizing pharmacologically relevant pyridazine derivatives, highlighting the role of chloropyridazines as a masking group in cross-coupling reactions involving 5-bromo-3(2H)-pyridazinones (Sotelo & Raviña, 2002).
Aminocarbonylation : Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones in a palladium-catalyzed reaction. This process is notable for its unexpected high reactivity, resulting in various amino-substituted bromopyridazinones (Takács et al., 2012).
Halogenated Furanones Synthesis : Castro-Torres et al. (2020) synthesized halogen-furan-2(5H)-one-type derivatives, evaluating their potency against human cancer cell lines. This study provides insights into the synthesis and potential therapeutic applications of similar halogenated compounds (Castro-Torres et al., 2020).
Biological and Medicinal Applications
Antiviral Activity : Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5, exhibiting significant inhibitory activity against retroviruses in cell culture. This study underscores the potential of pyridazinone derivatives in antiviral therapeutics (Hocková et al., 2003).
Synthesis of Enantiopure Amino Polyols : Pulz et al. (2003) conducted diastereoselective electrophilic bromination of 1,2-oxazines, leading to the synthesis of enantiopure amino and imino sugar derivatives. This method is a notable contribution to the field of asymmetric synthesis, applicable in pharmaceutical chemistry (Pulz et al., 2003).
Antioxidant Agents Synthesis : Ghanbari Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, demonstrating notable antioxidant activity. This research adds to the understanding of the synthesis and biological activities of pyridazinone derivatives (Ghanbari Pirbasti et al., 2016).
Antimicrobial Activity : Lanjewar et al. (2009) reported the synthesis and antimicrobial activity of hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones, highlighting their potential as antimicrobial and antifungal agents (Lanjewar et al., 2009).
Propiedades
IUPAC Name |
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-8-15-17(10-4-2-1-3-5-10)13(18)12(11)16-9-6-7-9/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPHENTZIDZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=NN(C2=O)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

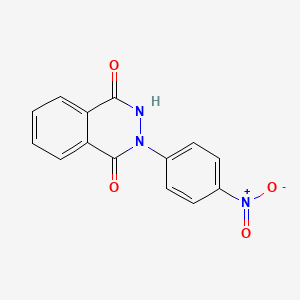
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)
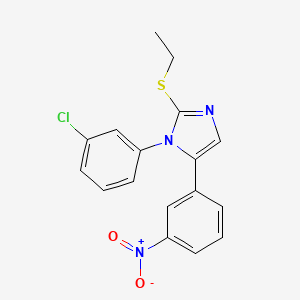


![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)
![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)

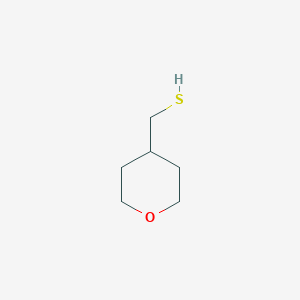
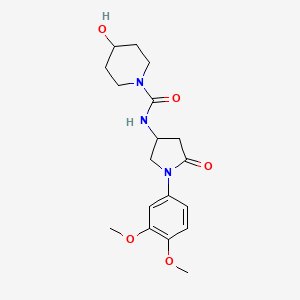
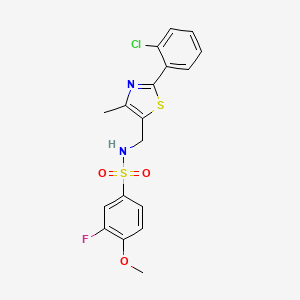
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)